4-Benzyl-2-hydroxybenzaldehyde
Description
4-Benzyl-2-hydroxybenzaldehyde (CAS: 32884-23-4), also known as 4-(benzyloxy)-2-hydroxybenzaldehyde, is an aromatic aldehyde derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.247 g/mol . Its structure features a hydroxyl (-OH) group at the 2-position and a benzyloxy (-OCH₂C₆H₅) group at the 4-position of the benzaldehyde core. The benzyloxy substituent enhances lipophilicity, which may improve membrane permeability in biological systems, while the hydroxyl group facilitates hydrogen bonding, critical for interactions with biological targets .
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-benzyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-13-7-6-12(9-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 |
InChI Key |
SDBFDLZPBDQVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
Scientific Research Applications
4-Benzyl-2-hydroxybenzaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
4-Benzyl-2-hydroxybenzaldehyde is structurally similar to other benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde. its unique combination of hydroxyl and benzyl groups imparts distinct chemical and biological properties. These differences make it particularly useful in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives
Structural and Electronic Effects
- Substituent Influence :
- The benzyloxy group in this compound is electron-donating, stabilizing the aromatic ring and reducing aldehyde reactivity compared to electron-withdrawing groups like the benzoxazol-2-yl substituent in 4-(benzoxazol-2-yl)benzaldehyde .
- The 2-hydroxy group enables hydrogen bonding and chelation, which are absent in 4-benzyloxybenzaldehyde, making the latter less interactive in biological systems .
Physicochemical Properties
- Lipophilicity :
- The benzyloxy group increases lipophilicity (logP ≈ 3.5 estimated), enhancing membrane permeability compared to 4-hydroxybenzaldehyde (logP ≈ 1.3) and 2-hydroxy-4-methoxybenzaldehyde (logP ≈ 1.8) .
- Water Solubility : this compound has lower solubility in aqueous media than 4-hydroxybenzaldehyde due to its bulky substituent .
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